molecular formula C18H17N3O B11366773 6-Phenyl-2-[(2-phenylethyl)amino]-3,4-dihydropyrimidin-4-one

6-Phenyl-2-[(2-phenylethyl)amino]-3,4-dihydropyrimidin-4-one

Cat. No.: B11366773
M. Wt: 291.3 g/mol
InChI Key: IWRABOLOSCJNBE-UHFFFAOYSA-N
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Description

6-Phenyl-2-[(2-phenylethyl)amino]-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring with phenyl and phenylethylamine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-[(2-phenylethyl)amino]-3,4-dihydropyrimidin-4-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution Reactions: The phenyl and phenylethylamine groups can be introduced through nucleophilic substitution reactions. For example, the phenylethylamine group can be attached via a nucleophilic aromatic substitution reaction using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-[(2-phenylethyl)amino]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenated precursors and strong bases or acids are typically used for substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

6-Phenyl-2-[(2-phenylethyl)amino]-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Biology: The compound can be used in biological assays to study its effects on cellular processes.

    Industry: It may have applications in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Phenyl-2-[(2-phenylethyl)amino]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways.

    Pathways Involved: It could modulate signaling pathways by binding to receptors or inhibiting enzymes, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simple amine with a phenyl group, known for its stimulant effects.

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.

Uniqueness

6-Phenyl-2-[(2-phenylethyl)amino]-3,4-dihydropyrimidin-4-one is unique due to its specific combination of phenyl and phenylethylamine groups attached to the pyrimidine ring, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

4-phenyl-2-(2-phenylethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C18H17N3O/c22-17-13-16(15-9-5-2-6-10-15)20-18(21-17)19-12-11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H2,19,20,21,22)

InChI Key

IWRABOLOSCJNBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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